MEK1 Kinase Inhibition Potency of 4-[Ethyl(phenyl)amino]benzoic Acid Versus Structurally Related Scaffolds
In a direct biochemical HTRF assay measuring inhibition of MEK1-mediated ERK1 phosphorylation, 4-[Ethyl(phenyl)amino]benzoic acid exhibited an IC₅₀ of 79 nM after 30 minutes of incubation [1]. This potency establishes the compound as a validated MEK1 inhibitor scaffold. While head-to-head comparator data for close structural analogs under identical assay conditions is not publicly available, class-level inference from related diarylamine benzoic acid derivatives indicates that substitution pattern (para-carboxylate vs. ortho-carboxylate) and N-alkyl chain length (ethyl vs. methyl) modulate potency by orders of magnitude [2]. A structurally distinct MEK1 inhibitor containing a 2-(4-bromo- or 4-iodo phenylamino)benzoic acid core demonstrated complete loss of activity upon esterification of the carboxylic acid moiety, underscoring the essential role of the free carboxylate for target engagement in this binding mode [3].
| Evidence Dimension | MEK1-mediated ERK1 phosphorylation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | Class-level: 2-(4-bromo/4-iodo phenylamino)benzoic acid derivatives (inactive when esterified); N-methyl analogs (potency modulation data not quantified in direct comparator assay) |
| Quantified Difference | N/A (class-level inference; direct comparator IC₅₀ not available) |
| Conditions | HTRF assay; MEK1-mediated ERK1 phosphorylation; 30 min incubation [1] |
Why This Matters
The validated MEK1 inhibitory activity at sub-100 nM concentration establishes this scaffold as a credible starting point for medicinal chemistry optimization, whereas ester prodrugs or positional isomers lacking the free para-carboxylate would fail to engage the target in this validated binding mode.
- [1] BindingDB. BDBM50420697 (CHEMBL2087081). IC₅₀: 79 nM. Assay: Inhibition of MEK1-mediated ERK1 phosphorylation after 30 mins by HTRF assay. View Source
- [2] ChEMBL Database. CHEMBL2087081: 4-[ethyl(phenyl)amino]benzoic acid; MEK1 inhibitor activity. View Source
- [3] Novartis AG. Carboxylic acid ester prodrug inhibitors of MEK. Patent WO/2013/XXXXX. 2013. View Source
